

Preclinical Toxicological Profile of Quinagolide Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quinagolide hydrochloride

Cat. No.: B1678643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of **Quinagolide hydrochloride**, a non-ergot derived dopamine D2 receptor agonist. The information is compiled from a thorough review of available preclinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

Quinagolide hydrochloride has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. These studies have assessed its potential for acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.

Overall, the preclinical data indicate that Quinagolide has a low acute toxicity. The primary toxicological findings in longer-term studies are largely related to its potent dopamine D2 receptor agonist activity, leading to predictable effects on prolactin-sensitive tissues and endocrine function, particularly in rodents. Genotoxicity studies have shown no evidence of mutagenic or clastogenic potential. Carcinogenicity findings in rodents are considered to be related to the pharmacological effects of the compound and of questionable relevance to humans. Reproductive toxicity studies in animals did not show embryotoxic or teratogenic effects, though effects on fertility and lactation were observed, consistent with the drug's mechanism of action.

Acute Toxicity

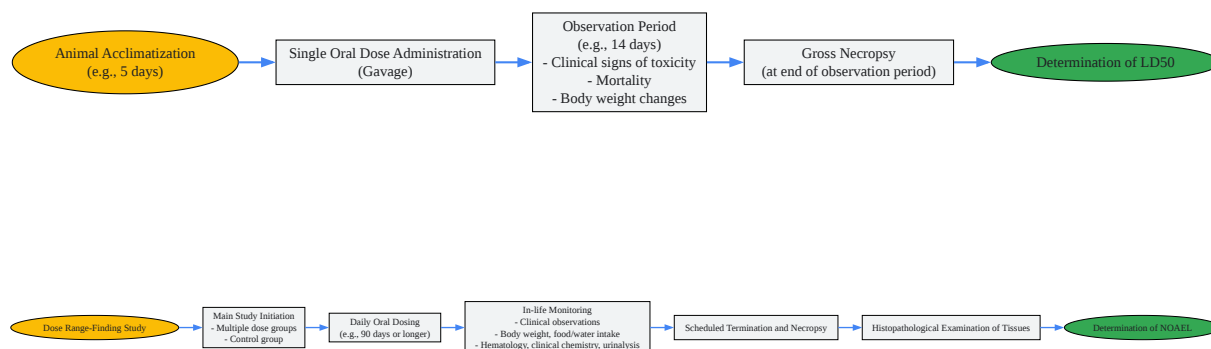
Single-dose toxicity studies have been conducted in several species to determine the acute lethal dose (LD50) of **Quinagolide hydrochloride**.

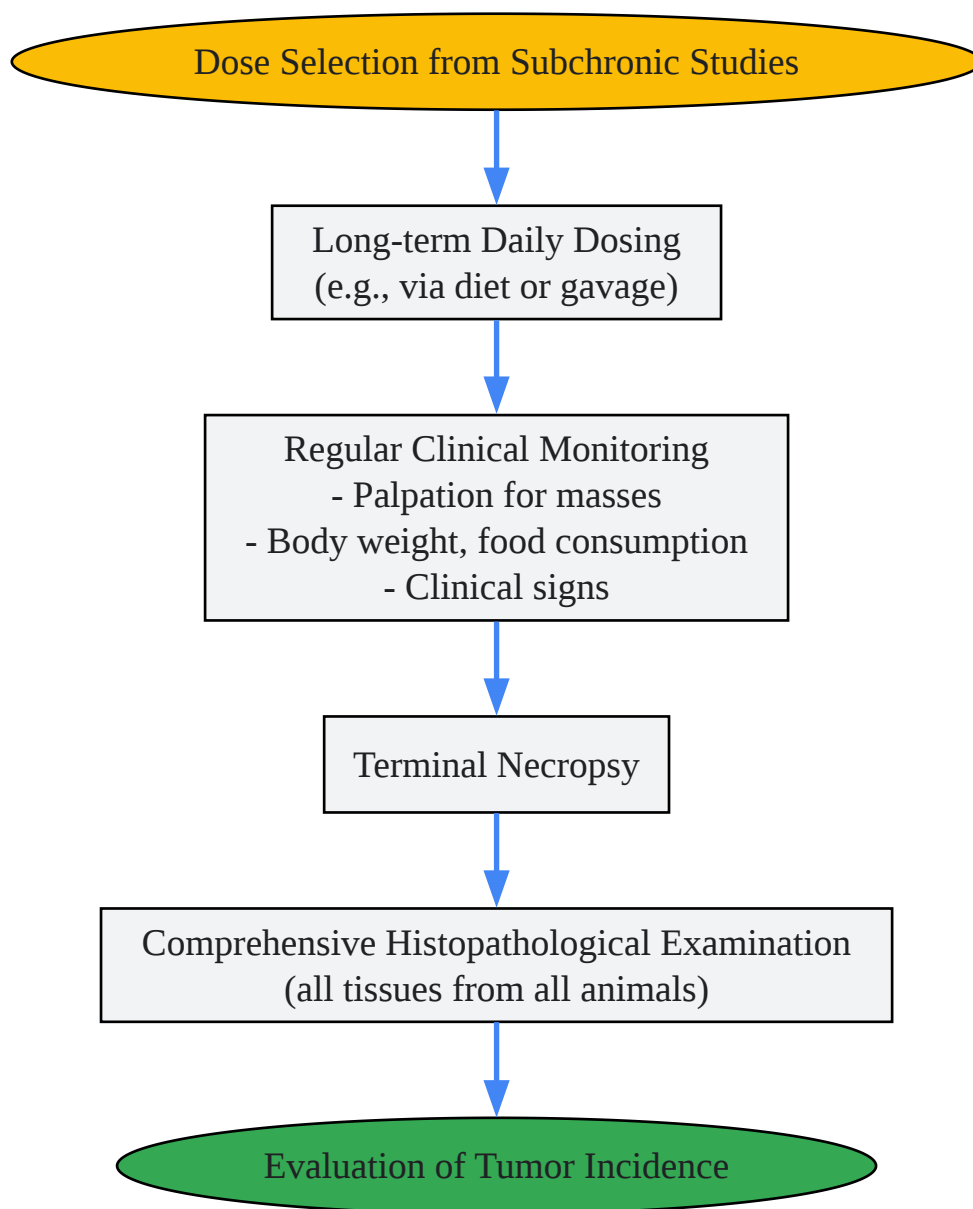
Table 1: Acute Toxicity of **Quinagolide Hydrochloride** (Oral Administration)

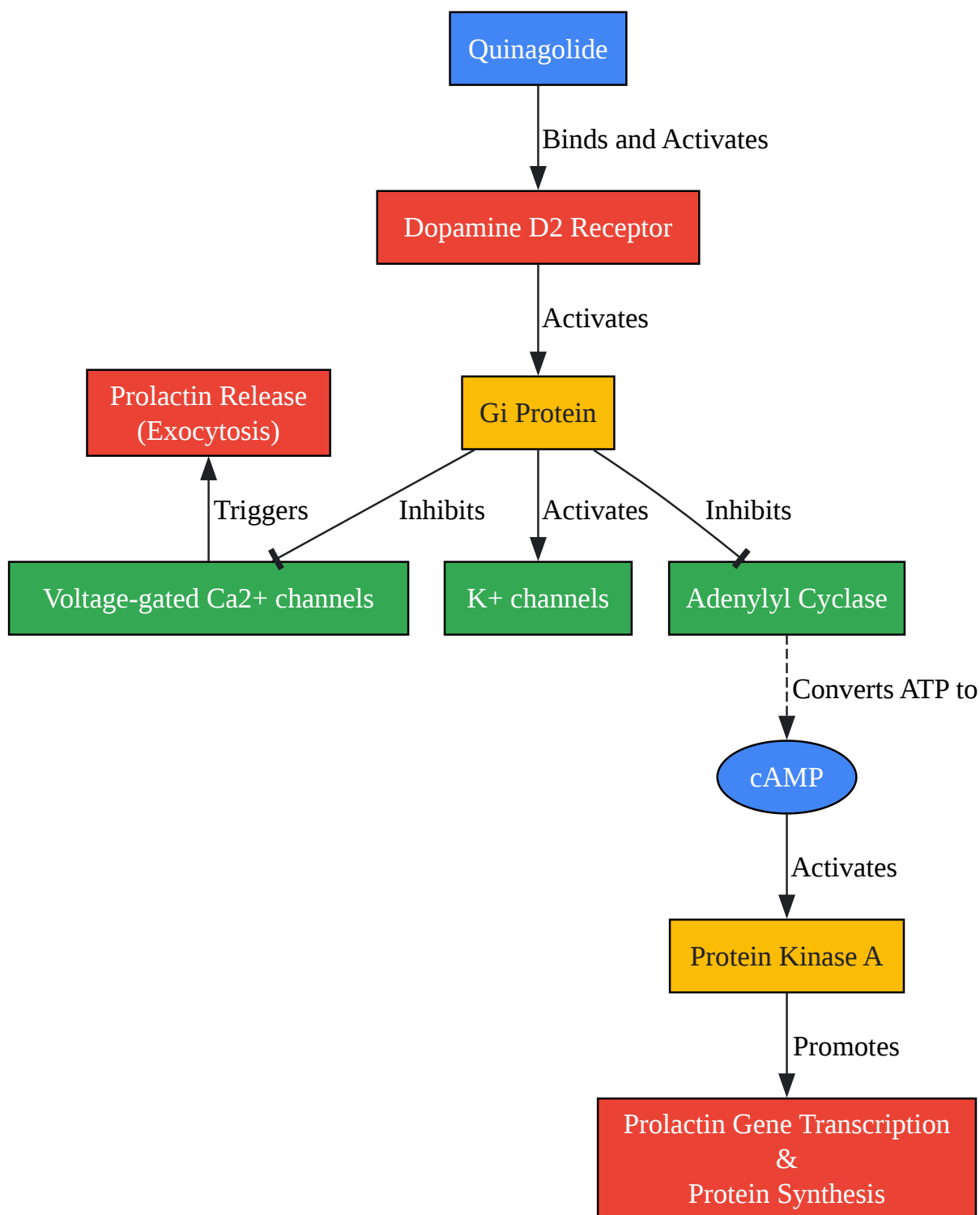
Species	LD50 (mg/kg)	Reference(s)
Mice	357 to >500	[1]
Rats	>500	[1]
Rabbits	>150	[1]

Experimental Protocol: Acute Oral Toxicity Study

A standardized acute oral toxicity study protocol, such as OECD Guideline 423 (Acute Toxic Class Method), is typically employed. The general procedure involves the following steps:







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References

- 1. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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